molecular formula C17H22N4O4 B2609769 1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione CAS No. 1904230-32-5

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

Cat. No. B2609769
CAS RN: 1904230-32-5
M. Wt: 346.387
InChI Key: CXIZFOVPKSCDIO-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a piperazine-2,3-dione group and a 6-methylpyridin-2-yl group.


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis would depend on the specific substituents and their positions.


Molecular Structure Analysis

The structure of the compound would be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the functional groups present and the reaction conditions. Pyrrolidines can undergo a variety of reactions, including oxidations, aminations, halogenations, and C-C bond formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present and the stereochemistry of the molecule .

Scientific Research Applications

Anticancer Agents

The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel anticancer agents. Researchers have explored derivatives of this structure to target specific cancer pathways. By modifying substituents on the pyrrolidine ring, scientists can fine-tune the binding affinity and selectivity of these compounds toward cancer-related proteins. Potential applications include inhibiting tumor growth, angiogenesis, and metastasis .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have various biological activities, and the specific stereoisomers and spatial orientation of substituents can lead to different biological profiles .

Future Directions

Future research could explore the synthesis of new pyrrolidine compounds with different biological profiles, as well as the development of more efficient synthetic strategies .

properties

IUPAC Name

1-ethyl-4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-19-9-10-21(16(23)15(19)22)17(24)20-8-7-13(11-20)25-14-6-4-5-12(2)18-14/h4-6,13H,3,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIZFOVPKSCDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)piperazine-2,3-dione

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